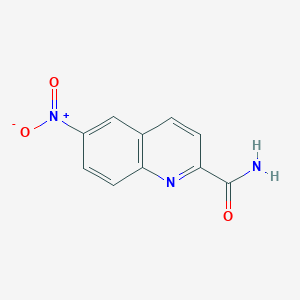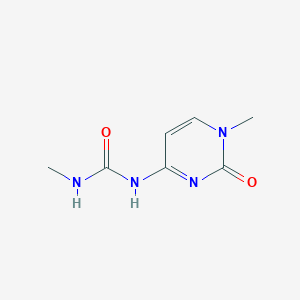
1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of pyrimidinylureas This compound is characterized by the presence of a pyrimidine ring fused with a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea typically involves the reaction of 1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and enhances the yield and purity of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidinylurea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines in the presence of a base such as triethylamine at 25-30°C.
Major Products Formed:
Oxidation: Oxidized pyrimidinylurea derivatives.
Reduction: Reduced pyrimidinylurea derivatives.
Substitution: Substituted pyrimidinylurea derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea has found applications in several scientific domains:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-(2-oxo-1,2-dihydropyrimidin-4-yl)urea
- 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-5-yl)urea
- 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-6-yl)urea
Comparison: 1-Methyl-3-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)urea is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and enhanced biological activity, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C7H10N4O2 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
1-methyl-3-(1-methyl-2-oxopyrimidin-4-yl)urea |
InChI |
InChI=1S/C7H10N4O2/c1-8-6(12)9-5-3-4-11(2)7(13)10-5/h3-4H,1-2H3,(H2,8,9,10,12,13) |
InChI-Schlüssel |
XDBMQBIVTIWSNC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=NC(=O)N(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


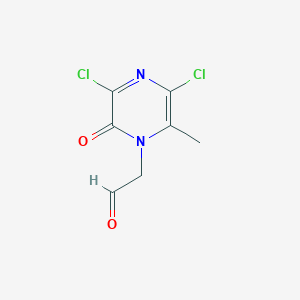
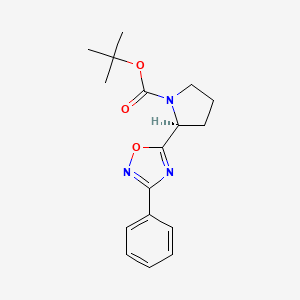
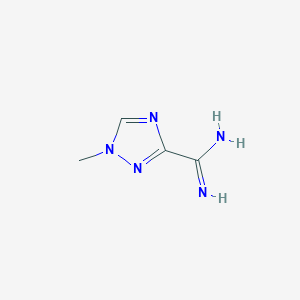

![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)

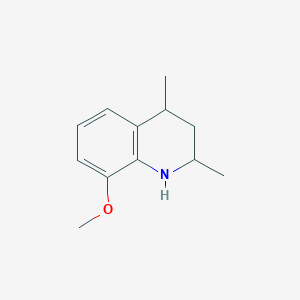
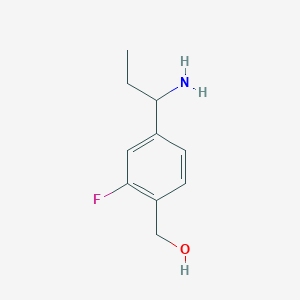
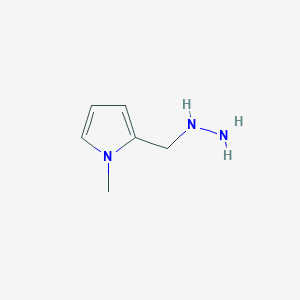
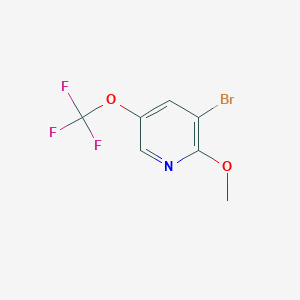
![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)
![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
